molecular formula C23H44N2O4 B1339734 N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid CAS No. 35761-42-3

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

Cat. No.: B1339734
CAS No.: 35761-42-3
M. Wt: 412.6 g/mol
InChI Key: RHZFCCMLOOAWEO-WDBKTSHHSA-N
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Description

This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid typically involves the protection of the amino group of N-methyl-L-valine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of dicyclohexylamine to form the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) for the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DIC.

Common Reagents and Conditions

    Substitution Reactions: Reagents like hydrochloric acid or trifluoroacetic acid are commonly used.

    Deprotection Reactions: Trifluoroacetic acid in the presence of scavengers like water or triisopropylsilane.

    Coupling Reactions: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used.

Major Products Formed

    Substitution Reactions: Formation of new Boc-protected derivatives.

    Deprotection Reactions: Formation of N-methyl-L-valine.

    Coupling Reactions: Formation of dipeptides or longer peptides.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is widely used in scientific research, including:

    Chemistry: It is used in the synthesis of peptides and as a building block in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active peptides.

    Medicine: It is used in drug development, particularly in the design of peptide-based therapeutics.

    Industry: It is employed in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as coupling with other amino acids to form peptides. The dicyclohexylammonium salt form enhances the solubility and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-Valine Dicyclohexylammonium Salt
  • Boc-D-Valine Dicyclohexylammonium Salt
  • Boc-L-Isoleucine Dicyclohexylammonium Salt
  • Boc-L-Leucine Dicyclohexylammonium Salt

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is unique due to the presence of the N-methyl group, which imparts distinct steric and electronic properties. This modification can influence the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool in the design of complex peptides and proteins .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,1-6H3,(H,13,14)/t;8-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZFCCMLOOAWEO-WDBKTSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583403
Record name N-(tert-Butoxycarbonyl)-N-methyl-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35761-42-3
Record name N-(tert-Butoxycarbonyl)-N-methyl-L-valine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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